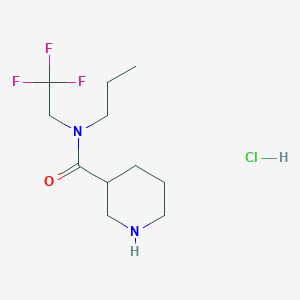![molecular formula C8H5ClN2O2 B1423402 7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1167055-41-5](/img/structure/B1423402.png)
7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Übersicht
Beschreibung
7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 g/mol . The compound is also known by several synonyms, including 7-Chloro-6-azaindole-2-carboxylic Acid and MFCD18261121 .
Molecular Structure Analysis
The molecular structure of 7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can be represented by the canonical SMILES notation: C1=CN=C(C2=C1C=C(N2)C(=O)O)Cl . This notation provides a way to describe the structure of the compound in a standard form.Physical And Chemical Properties Analysis
The compound has several computed properties, including a topological polar surface area of 66 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . It has a complexity of 224 and a covalently-bonded unit count of 1 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, related to 7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, demonstrating antibacterial activity in vitro (Toja et al., 1986).
Synthesis of Heterocyclic Structures
Alekseyev et al. (2017) proposed a method for synthesizing heterocyclic structures containing the 5-chloro-1H-pyrrolo[2,3-b]pyridine system, which is structurally related to the compound (Alekseyev et al., 2017).
Applications in Medicinal Chemistry
- 7-Azaindoles, a class of compounds including 1H-pyrrolo[2,3-b]pyridines, are used as bioisosteres of indoles or purines in medicinal chemistry. Croix et al. (2015) presented the synthesis of new derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one for this purpose (Croix et al., 2015).
- Heidempergher et al. (1999) synthesized pyrrolo[3,2-c]quinoline derivatives, including 7-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid, as inhibitors of enzymes in the kynurenine pathway, indicating potential medicinal applications (Heidempergher et al., 1999).
Synthesis of Pharmaceutical Intermediates
Wang et al. (2006) described the synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, using a regioselective chlorination approach, which is relevant to the compound (Wang et al., 2006).
Chemical Synthesis and Characterization
- Minakata et al. (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), demonstrating the potential for creating compounds for agrochemicals or functional materials (Minakata et al., 1992).
- Azimov et al. (1982) studied the synthesis and transformations of condensed three-ring systems that include a 5-azaindoline fragment, related to the chemical structure of interest (Azimov et al., 1982).
Eigenschaften
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-6-4(1-2-10-7)5(3-11-6)8(12)13/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQKIZPARXCHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694646 | |
| Record name | 7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
CAS RN |
1167055-41-5 | |
| Record name | 7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride](/img/structure/B1423319.png)
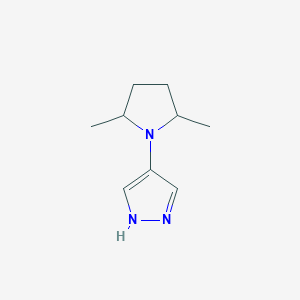
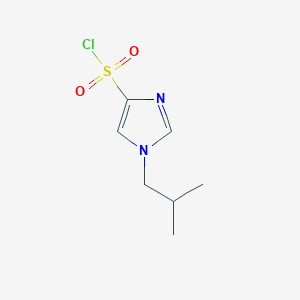
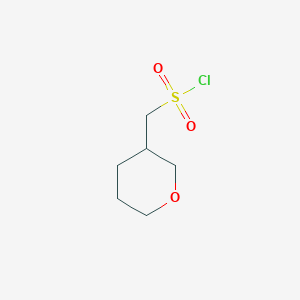
![[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1423324.png)
![{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1423325.png)

![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1423329.png)

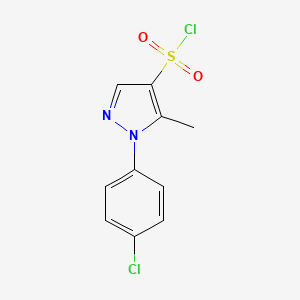
![4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline](/img/structure/B1423335.png)
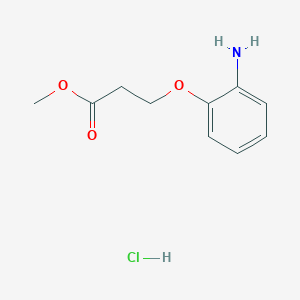
![4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide](/img/structure/B1423337.png)
